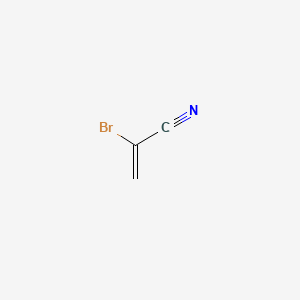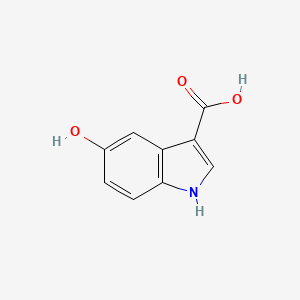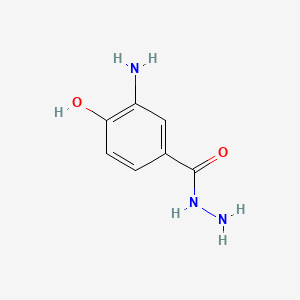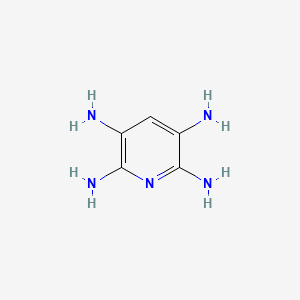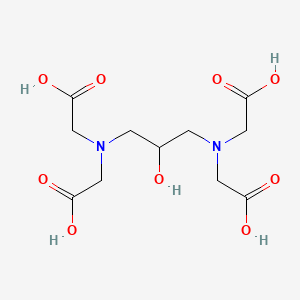
Dhpta
説明
DHPTA is a complexing agent that has been studied for its interactions with heavy lanthanides such as Tb3+, Ho3+, and Lu3+ in aqueous solutions . It forms complexes with these lanthanides, which have different degrees of deprotonation .
Synthesis Analysis
The synthesis of this compound has been carried out and studied using techniques such as IR spectroscopy and X-ray diffraction analysis .Molecular Structure Analysis
This compound has a total of 40 atoms, including 18 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 9 Oxygen atoms . It contains 39 bonds in total, including 21 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 4 carboxylic acids (aliphatic), 2 tertiary amines (aliphatic), 5 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
In aqueous solutions, this compound forms complexes with heavy lanthanides (Tb3+, Ho3+, and Lu3+). The results identified three 1:1 Ln/DHPTA complexes with different degrees of deprotonation .科学的研究の応用
重希土元素との錯体形成
DHPTAは、テルビウム(Tb3+)、ホルミウム(Ho3+)、ルテチウム(Lu3+)などの重希土元素との錯体を形成する能力について研究されています。 これらの錯体は、特に診断および治療目的で、核医学の分野において重要です 。this compoundの強力なキレート特性により、放射性核種と安定な錯体を形成するのに適しています。
核医学と放射性医薬品
核医学では、this compoundアナログは、放射性医薬品の二機能性キレート剤として使用されています。 これらは特に、適度な半減期を持つ治療用放射性核種であるルテチウム177で標識するのに役立ち、癌治療における静脈内投与に最適です 。this compoundのキレート強度は、放射性粒子の標的細胞への安全な送達を保証します。
発光分光法
ランタノイドとのthis compound錯体の研究は、発光分光法の進歩にも貢献してきました。 このアプリケーションは、ランタノイドの電子構造を理解し、新しい発光材料を開発するために不可欠です 。this compoundは安定な錯体を形成できるため、詳細な分光分析が可能になります。
ポテンシオメトリーと分光光度法
This compoundは、ポテンシオメトリーと分光光度法で、その錯体の熱力学的平衡を調査するために使用されます。 これは、イオン濃度の正確な測定が不可欠な分析化学において重要です 。this compoundの汎用性は、これらの手法の精度を高めます。
磁気共鳴画像法(MRI)造影剤
This compoundのキレート特性により、MRIの造影剤開発の候補となっています。 金属イオンと結合する能力により、MRI画像のコントラストを向上させ、さまざまな医学的状態の診断に役立ちます .
農業:植物育種における倍数体ハプロイド
This compoundに直接関係していませんが、「DH」という略語は、植物育種における「倍数体ハプロイド」に一般的に関連付けられています。 倍数体ハプロイドは、植物遺伝学においてホモ接合性を迅速に達成するために使用され、これは新しい作物品種の開発に不可欠です 。このアプリケーションは、農業研究開発において重要です。
データサイエンスとバイオインフォマティクス
This compound自体は直接関係しない場合がありますが、データサイエンスとバイオインフォマティクスの原則は、this compoundとそのアプリケーションに関する研究から生成されたような複雑なデータセットの分析に適用されます。 これらの分野は、計算ツールを活用して生物学的データを理解し、実験の設計や結果の解釈に不可欠となる可能性があります .
作用機序
Target of Action
The primary targets of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (DHPTA) are heavy lanthanide elements, specifically Terbium (Tb3+), Holmium (Ho3+), and Lutetium (Lu3+) . These elements play a crucial role in various biochemical processes and are often used in nuclear medicine .
Mode of Action
1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) interacts with its targets by forming complexes with them. The alkoxide form of the this compound hydroxyl group directly binds to the lanthanide atom, forming a highly strong chelation . This interaction results in the formation of three 1:1 Ln/DHPTA complexes with different degrees of deprotonation .
Biochemical Pathways
The interaction of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) with lanthanide elements affects the thermodynamic equilibria of these elements in aqueous solution . This can influence various biochemical pathways, particularly those involving the transport and utilization of these elements.
Pharmacokinetics
The pharmacokinetics of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) are influenced by its ability to form strong chelates with lanthanide elements. This chelation can affect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially enhancing its bioavailability .
Result of Action
The result of the action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is the formation of stable complexes with lanthanide elements . These complexes can exist in different forms, including a dimeric or polymeric complex in solution .
Action Environment
The action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is influenced by environmental factors such as pH. This compound can directly combine with lanthanide elements to form a strong chelating effect in aqueous solution with a pH of 2.0-7.0 . This suggests that the efficacy and stability of this compound can be affected by the acidity or alkalinity of its environment.
特性
IUPAC Name |
2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDDFRYORANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044653 | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3148-72-9 | |
| Record name | 1,3-Diamino-2-hydroxypropane-N,N′,N′′,N′′′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DHPTA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxytrimethylenediaminetetra(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMINOHYDROXYPROPANETETRAACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949B9ZMO7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dhpta interact with metal ions? What are the structural characteristics of these complexes?
A1: this compound acts as a heptadentate ligand, meaning it can bind to a metal ion through seven donor atoms: two amine nitrogens, one alkoxide oxygen, and four carboxylate oxygens [, , ]. This leads to the formation of highly stable chelate complexes. The exact structure of the complex depends on the metal ion and other ligands present. For instance, dinuclear zirconium(IV) complexes with this compound adopt a distorted triangulated dodecahedral geometry around each zirconium ion, bridged by two alkoxide groups from this compound [].
Q2: this compound complexes with ruthenium have been investigated as models for iron-oxo proteins. What insights have these studies provided?
A2: Researchers have synthesized and characterized various (μ-alkoxo)bis(μ-carboxylato)diruthenium complexes with this compound as a bridging ligand [, , ]. These complexes exhibit strong antiferromagnetic coupling between the two ruthenium(III) centers [, ]. Electrochemical studies revealed that these complexes undergo two one-electron reductions, forming stable mixed-valence species (Ru(II)Ru(III) and Ru(II)Ru(II)) [, ]. The large separation between the successive redox potentials indicates the stability of these mixed-valence states.
Q3: What is the significance of the mixed-valence states observed in diruthenium-Dhpta complexes?
A3: The mixed-valence states, particularly the Ru(II)Ru(III) species, are of interest due to their potential for intervalence charge transfer (IT) transitions. These transitions give rise to characteristic absorption bands in the near-IR region, providing insights into the electronic coupling between the metal centers []. Analysis of these IT bands using Hush theory allows for the estimation of electronic coupling parameters, offering valuable information about the extent of delocalization in the mixed-valence system.
Q4: What unique structural features have been observed in tetranuclear iron(III) complexes with this compound?
A4: Tetranuclear iron(III) complexes with this compound showcase interesting structural motifs. For example, a complex containing L-alanine bridges exhibits an unprecedented (Fe4(O2H))9+ core []. Another complex features a planar (µ-oxo)(µ-hydroxo)bis(µ-alkoxo)bis(µ-carboxylato)tetrairon(III) core where two dinuclear iron(III) units are bridged by a unique (O–H–O)3– unit []. These diverse structures highlight the ability of this compound to facilitate the formation of polynuclear metal clusters with potentially interesting magnetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




